molecular formula C9H11N5 B8348781 2-Amino-4-(1,2-dimethylimidazol-5-yl)pyrimidine

2-Amino-4-(1,2-dimethylimidazol-5-yl)pyrimidine

Cat. No. B8348781
M. Wt: 189.22 g/mol
InChI Key: XKPFKMJJVRQAPO-UHFFFAOYSA-N
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Patent
US06969714B2

Procedure details

5-(3-Dimethylaminoprop-2-en-1-oyl)-1,2-dimethylimidazole (Method 15; 2.8 g, 14.5 mmol) and guanidine hydrochloride (3.5 g, 36.3 mmol) were suspended in 1-butanol (30 ml). Sodium methoxide (3.1 g, 58 mmol) was added in one portion and the mixture heated under reflux, under an atmosphere of nitrogen, for 18 hours. The reaction mixture was allowed to cool to ambient temperature and was pre-absorbed on to silica gel and purified by column chromatography on silica gel eluting with DCM/2% methanolic ammonia (100:0 increasing in polarity to 95:5) to give the title compound (2.3 g, 84%). NMR 2.16 (s, 3H), 3.93 (s, 3H) 6.52 (s, 2H), 6.80 (d, 1H), 7.47 (s, 1H), 8.17 (d, 1H); m/z 190.
Name
5-(3-Dimethylaminoprop-2-en-1-oyl)-1,2-dimethylimidazole
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Sodium methoxide
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[N:11]([CH3:12])[C:10]([CH3:13])=[N:9][CH:8]=1)=O.Cl.[NH2:16][C:17]([NH2:19])=[NH:18].C[O-].[Na+]>C(O)CCC>[NH2:18][C:17]1[N:19]=[C:5]([C:7]2[N:11]([CH3:12])[C:10]([CH3:13])=[N:9][CH:8]=2)[CH:4]=[CH:3][N:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-(3-Dimethylaminoprop-2-en-1-oyl)-1,2-dimethylimidazole
Quantity
2.8 g
Type
reactant
Smiles
CN(C=CC(=O)C1=CN=C(N1C)C)C
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
Sodium methoxide
Quantity
3.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux, under an atmosphere of nitrogen, for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was pre-absorbed on to silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel eluting with DCM/2% methanolic ammonia (100:0 increasing in polarity to 95:5)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=N1)C1=CN=C(N1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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